

# Physicochemical Properties of Sodium Hypobromite Solutions: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Sodium hypobromite

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## Introduction

**Sodium hypobromite** ( $\text{NaOBr}$ ) is a highly reactive inorganic compound that exists as the sodium salt of hypobromous acid.[1] While it can be isolated as a yellow-orange pentahydrate solid ( $\text{NaOBr} \cdot 5\text{H}_2\text{O}$ ), it is most commonly encountered and utilized as an aqueous solution.[1] Due to its potent oxidizing and brominating properties, **sodium hypobromite** finds applications in various chemical transformations, most notably in the Hofmann rearrangement for the synthesis of primary amines from amides.[2] However, its inherent instability presents significant challenges in its storage and handling, necessitating a thorough understanding of its physicochemical properties. This guide provides a comprehensive overview of the core characteristics of **sodium hypobromite** solutions, with a focus on their preparation, stability, and analytical determination.

## Core Physicochemical Properties

The utility of **sodium hypobromite** solutions is intrinsically linked to their chemical and physical characteristics. Key properties are summarized in Table 1.

Table 1: Core Physicochemical Properties of **Sodium Hypobromite**

Property	Value/Description
Chemical Formula	NaOBr
Molar Mass	118.89 g/mol
Appearance (Solid)	Yellow-orange crystalline pentahydrate (NaOBr·5H <sub>2</sub> O)[1]
Appearance (Solution)	Pale yellow liquid[3]
Solubility	Readily soluble in water[1]
Key Reactions	Disproportionation, Oxidation, Bromination

## Stability and Decomposition

The primary challenge in working with **sodium hypobromite** solutions is their limited stability. The principal decomposition pathway is disproportionation, where hypobromite ions (BrO<sup>-</sup>) react to form bromide (Br<sup>-</sup>) and bromate (BrO<sub>3</sub><sup>-</sup>) ions.[1]



The rate of this decomposition is significantly influenced by several factors, as detailed in Table 2.

Table 2: Factors Affecting the Stability of **Sodium Hypobromite** Solutions

Factor	Effect on Stability
Temperature	Increased temperature significantly accelerates the rate of disproportionation. Solutions are more stable at lower temperatures, ideally at or below 0°C.
pH	Decomposition is more rapid in acidic to neutral conditions. Stability is enhanced in alkaline solutions (pH > 9) where the hypobromite ion ( $\text{OBr}^-$ ) is the predominant species. The kinetics of disproportionation of hypobromous acid ( $\text{HOBr}$ ), the protonated form of hypobromite, are second order with respect to $\text{HOBr}$ and exhibit a maximum rate between pH 3 and 8. <sup>[4]</sup>
Concentration	Higher concentrations of sodium hypobromite can lead to a faster rate of decomposition.
Light	Exposure to light, particularly UV radiation, can catalyze the decomposition of hypohalite solutions.

While comprehensive quantitative data on the stability of **sodium hypobromite** under a wide range of conditions is not readily available in the literature, the kinetics of aqueous hypobromous acid disproportionation have been studied. The rate of disproportionation decreases significantly above pH 8 as the more stable hypobromite ion becomes the dominant species.<sup>[4]</sup> For practical purposes, it is recommended to prepare **sodium hypobromite** solutions fresh for immediate use, especially when high purity is required.

## Spectral Properties

The UV-Vis absorption spectrum of **sodium hypobromite** is characterized by the absorbance of the hypobromite ion ( $\text{OBr}^-$ ). While a definitive, high-resolution spectrum with molar absorptivity data for the isolated **sodium hypobromite** ion is not widely published, studies on related species provide insight. The electrolysis of bromide solutions, which generates hypobromous acid ( $\text{HOBr}$ ), shows absorbance in the UV region. The corresponding absorbance for  $\text{HOBr}$  is reported to be approximately 0.89.<sup>[5]</sup> It is expected that the

hypobromite ion will also absorb in the UV range, and the position and intensity of this absorption will be pH-dependent due to the equilibrium between HOBr and OBr<sup>-</sup>.

## Experimental Protocols

### Preparation of Sodium Hypobromite Solution (In-situ)

This protocol is suitable for the immediate use of **sodium hypobromite** in a chemical reaction, such as the Hofmann rearrangement.

Materials:

- Sodium hydroxide (NaOH)
- Bromine (Br<sub>2</sub>)
- Distilled water
- Ice bath
- Stir plate and stir bar
- Dropping funnel

Procedure:

- Prepare a solution of sodium hydroxide in distilled water (e.g., 2.25 M, by dissolving 9.0 g of NaOH in 100 mL of water) in a flask equipped with a stir bar.
- Cool the sodium hydroxide solution to 0-5°C in an ice bath with continuous stirring.
- Slowly add bromine dropwise to the cold, stirring sodium hydroxide solution using a dropping funnel. A typical molar ratio of NaOH to Br<sub>2</sub> is 2.5:1. For the prepared NaOH solution, this would correspond to approximately 14.4 g (4.6 mL) of bromine.<sup>[6]</sup>
- Maintain the temperature of the reaction mixture below 10°C throughout the addition of bromine.<sup>[1]</sup>

- After the addition is complete, the resulting pale yellow solution of **sodium hypobromite** is ready for immediate use.[\[3\]](#)

## Determination of Sodium Hypobromite Concentration by Iodometric Titration

This method determines the concentration of the oxidizing agent (hypobromite) in the solution.

Materials:

- **Sodium hypobromite** solution (as prepared above)
- Potassium iodide (KI)
- Glacial acetic acid
- Standardized sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution (e.g., 0.1 M)
- Starch indicator solution (1%)
- Erlenmeyer flask
- Burette
- Pipettes

Procedure:

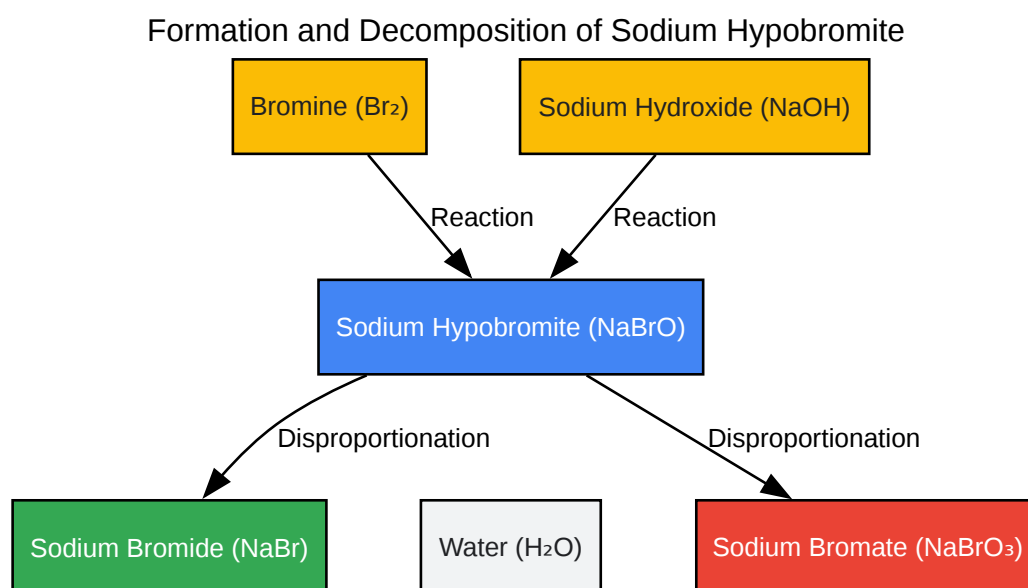
- Pipette a known volume (e.g., 10.0 mL) of the **sodium hypobromite** solution into an Erlenmeyer flask.
- Add an excess of potassium iodide (e.g., 1-2 g) to the flask and dissolve it by swirling.
- Carefully add a small amount of glacial acetic acid (e.g., 5 mL) to acidify the solution. The solution should turn a dark yellow-brown color due to the liberation of iodine.  $\text{OBr}^- + 2\text{I}^- + 2\text{H}^+ \rightarrow \text{Br}^- + \text{I}_2 + \text{H}_2\text{O}$

- Immediately titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale straw color.  $I_2 + 2S_2O_3^{2-} \rightarrow 2I^- + S_4O_6^{2-}$
- Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
- Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears completely. This is the endpoint.
- Record the volume of sodium thiosulfate solution used.
- Calculate the molarity of the **sodium hypobromite** solution using the stoichiometry of the reactions.

## Key Reactions and Mechanisms

### Formation and Decomposition of Sodium Hypobromite

The formation of **sodium hypobromite** from bromine and sodium hydroxide and its subsequent disproportionation are central to its chemistry.



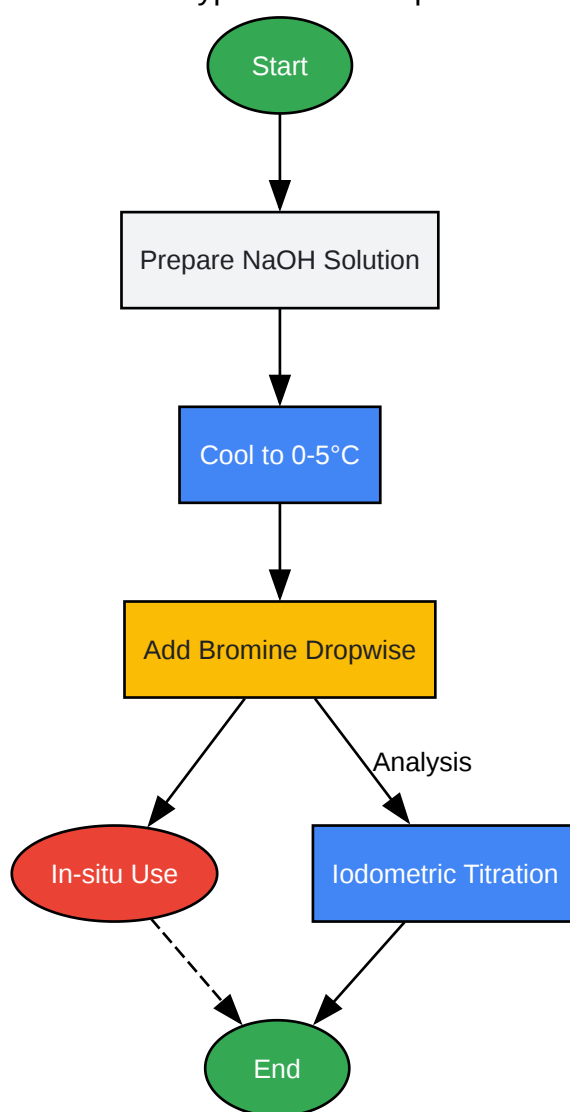
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Caption: Formation of **sodium hypobromite** and its decomposition pathway.

## Experimental Workflow for Preparation and Analysis

A typical workflow for preparing and analyzing a **sodium hypobromite** solution involves several key steps.

Workflow for Sodium Hypobromite Preparation and Analysis

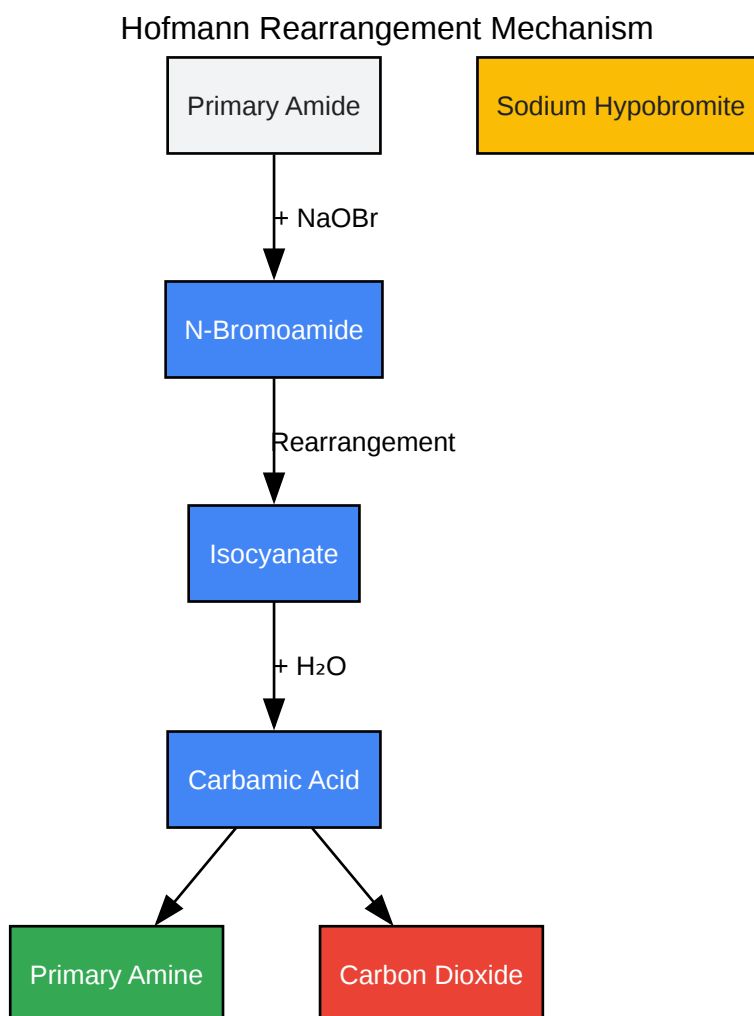


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Caption: A generalized experimental workflow for **sodium hypobromite**.

## Hofmann Rearrangement Mechanism

**Sodium hypobromite** is a key reagent in the Hofmann rearrangement, which converts a primary amide to a primary amine with one fewer carbon atom.



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Caption: Key steps in the Hofmann rearrangement mechanism.



## Conclusion

**Sodium hypobromite** solutions are valuable reagents in organic synthesis, but their application requires a firm grasp of their physicochemical properties, particularly their inherent instability. By controlling factors such as temperature and pH, and by utilizing freshly prepared solutions, researchers can effectively harness the reactivity of **sodium hypobromite**. The experimental protocols and reaction diagrams provided in this guide offer a foundational understanding for the safe and effective use of this important chemical entity in a research and development setting. Further quantitative studies on the stability of **sodium hypobromite** solutions under a broader range of conditions would be a valuable contribution to the chemical literature.

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